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Technical Support Center: DNA Extraction
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals overcome

challenges associated with polysaccharide contamination in DNA extracts when using the

Cetyltrimethylammonium Bromide (CTAB) method.

Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the removal of polysaccharide

contamination from DNA extracts using CTAB-based protocols.

Issue 1: The DNA pellet is difficult to dissolve and forms a viscous, gel-like substance.

Question: My final DNA pellet is slimy and won't dissolve properly in TE buffer or water. What

causes this and how can I fix it?

Answer: This is a classic sign of high polysaccharide co-precipitation with your DNA.[1][2][3]

Polysaccharides can form viscous gels, making the DNA pellet difficult to handle and

interfering with downstream applications.[1] To address this, you can modify the CTAB

protocol by increasing the salt concentration. A high concentration of Sodium Chloride (NaCl)

in the extraction buffer helps to make polysaccharides insoluble, thus preventing them from

co-precipitating with the DNA.[4][5][6][7][8]
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Troubleshooting Steps:

Increase NaCl Concentration: If you are already using a standard CTAB protocol,

consider preparing a modified extraction buffer with a higher NaCl concentration.

Concentrations between 1.0 M and 2.5 M have been shown to be effective at removing

polysaccharides.[9]

High-Salt Precipitation: After obtaining the crude DNA extract, dissolve the pellet in a

buffer containing a high salt concentration (e.g., 1.25 M NaCl) and then re-precipitate

the DNA with ethanol.[9][10] This high-salt wash can effectively remove the

contaminating polysaccharides.[9]

Issue 2: Low A260/A230 ratio in the purified DNA.

Question: My NanoDrop reading shows a low A260/A230 ratio (below 1.8). What does this

indicate and how can I improve it?

Answer: A low A260/A230 ratio is a strong indicator of contamination by substances that

absorb light at 230 nm, which commonly includes polysaccharides and phenolics.[7][11][12]

For high-purity DNA suitable for downstream applications like PCR and sequencing, this ratio

should ideally be above 1.8.[11]

Troubleshooting Steps:

Optimize Salt Concentration: The concentration of NaCl in your CTAB extraction buffer

is critical. Using a higher salt concentration (e.g., 1.4 M or higher) helps to prevent

polysaccharides from precipitating with the DNA.[6][7][13]

Incorporate PVP: If you suspect polyphenol contamination in addition to

polysaccharides, adding Polyvinylpyrrolidone (PVP) to your lysis buffer can help.[5] PVP

binds to polyphenols, preventing them from co-precipitating with the DNA.[14]

Repeat Chloroform Extraction: Perform an additional round of chloroform:isoamyl

alcohol extraction to remove more of the CTAB-polysaccharide complexes and other

contaminants.[4]
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Ethanol Wash: Ensure your 70% ethanol wash step is thorough to remove residual salts

and other impurities from the DNA pellet.[15]

Issue 3: Low DNA yield after performing the CTAB extraction.

Question: I'm not getting enough DNA from my samples, which are known to be rich in

polysaccharides. How can I increase my yield?

Answer: Low DNA yield from polysaccharide-rich samples can occur if the DNA gets trapped

with the precipitated polysaccharides or if the initial cell lysis is incomplete.[16]

Troubleshooting Steps:

Ensure Thorough Lysis: Incomplete cell lysis will result in a lower starting amount of

DNA. Ensure your tissue is ground to a fine powder and that the incubation in the CTAB

buffer is sufficient (e.g., 30-60 minutes at 60-65°C).[4][14]

Optimize Reagent Volumes: Use an adequate volume of CTAB extraction buffer for the

amount of starting tissue to ensure efficient lysis and binding of inhibitors. A common

ratio is 500 µl of buffer for every 100 mg of tissue.[4]

Pre-wash Step: For extremely problematic samples, a pre-wash step with a buffer

without CTAB can help remove some of the polysaccharides before the actual DNA

extraction.[2]

Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing the removal of

polysaccharides during DNA extraction with CTAB.

Table 1: Recommended Reagent Concentrations in CTAB Extraction Buffer
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Reagent
Standard
Concentration

Optimized
Concentration for
High
Polysaccharide
Samples

Purpose

CTAB 2% (w/v) 2-4% (w/v)[6]

Lyses cell membranes

and forms complexes

with polysaccharides.

[4][14]

NaCl 1.4 M 1.5 - 2.5 M[6][9]

Increases the

solubility of DNA and

decreases the

solubility of

polysaccharides.[4]

[17]

Tris-HCl 100 mM 100 mM
Maintains pH of the

buffer.

EDTA 20 mM 20 mM

Chelates metal ions,

inhibiting nuclease

activity.[8]

PVP 1% (w/v) 1-2% (w/v)[18]

Binds to and removes

polyphenolic

compounds.[5][14]

β-mercaptoethanol 0.2% (v/v) 0.2-1% (v/v)[6]

An antioxidant that

prevents oxidation of

polyphenols.[6]

Table 2: Spectrophotometric Ratios for DNA Purity Assessment
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Ratio Ideal Range
Indication of
Contamination (if below
ideal)

A260/A280 ~1.8 - 2.0 Protein contamination.[11]

A260/A230 > 1.8

Polysaccharide and/or

polyphenol contamination.[7]

[11]

Experimental Protocols
Detailed Protocol for Polysaccharide Removal using a
Modified CTAB Method
This protocol is adapted for plant tissues with high polysaccharide content.

Materials:

Plant tissue (fresh, frozen, or lyophilized)

Liquid nitrogen

Mortar and pestle

Modified CTAB Extraction Buffer (see Table 1 for optimized concentrations)

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

RNase A (10 mg/mL)

Microcentrifuge tubes (1.5 mL or 2 mL)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://assets.fishersci.com/TFS-Assets/CAD/Application-Notes/AN52645-E-1214M-NanoDrop-Plants.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4890884/
https://assets.fishersci.com/TFS-Assets/CAD/Application-Notes/AN52645-E-1214M-NanoDrop-Plants.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Water bath or heat block (65°C)

Centrifuge

Procedure:

Sample Preparation:

Weigh approximately 100 mg of plant tissue.

Freeze the tissue with liquid nitrogen and grind it to a very fine powder using a pre-chilled

mortar and pestle.[4]

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

Lysis:

Add 700 µL of pre-heated (65°C) modified CTAB Extraction Buffer to the powdered tissue.

[14]

Vortex thoroughly to mix.

Incubate the mixture at 65°C for 30-60 minutes in a water bath or heat block, with

occasional gentle inversion.[4][14]

First Purification:

Add an equal volume (700 µL) of chloroform:isoamyl alcohol (24:1).

Mix by inverting the tube for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 10 minutes at room temperature.[4]

Aqueous Phase Transfer:

Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be

cautious not to disturb the interface.

Second Purification (Optional but Recommended):
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Repeat the chloroform:isoamyl alcohol extraction by adding an equal volume to the

collected aqueous phase, mixing, and centrifuging as before.

Transfer the final upper aqueous phase to a new tube.

DNA Precipitation:

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.[4]

Mix gently by inversion until a stringy white DNA precipitate becomes visible.

Incubate at -20°C for at least 30 minutes to enhance precipitation.[4]

Pelleting and Washing:

Centrifuge at 14,000 x g for 15 minutes to pellet the DNA.

Carefully decant the supernatant.

Wash the pellet with 1 mL of ice-cold 70% ethanol to remove residual salts and CTAB.[15]

Centrifuge at 14,000 x g for 5 minutes.

Decant the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry, as this can

make the DNA difficult to dissolve.

Resuspension and RNA Removal:

Resuspend the DNA pellet in 50-100 µL of TE buffer.

Add 2 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA

contamination.[4][14]

Storage:

Store the purified DNA at -20°C.

Visualizations
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Caption: Workflow for removing polysaccharide contamination during DNA extraction using a

modified CTAB method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Navigating the Challenges: Limitations of the CTAB Method in DNA Extraction
[greenskybio.com]

2. researchgate.net [researchgate.net]

3. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf
tissues - PMC [pmc.ncbi.nlm.nih.gov]

4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]

5. Modification of a CTAB DNA extraction protocol for plants containing high polysaccharide
and polyphenol components - ProQuest [proquest.com]

6. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA
extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]

7. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and
Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. A quick and inexpensive method for removing polysaccharides from plant genomic DNA -
PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b091573?utm_src=pdf-body-img
https://www.benchchem.com/product/b091573?utm_src=pdf-custom-synthesis
https://www.greenskybio.com/plant_extract/navigating-the-challenges-limitations-of-the-ctab-method-in-dna-extraction.html
https://www.greenskybio.com/plant_extract/navigating-the-challenges-limitations-of-the-ctab-method-in-dna-extraction.html
https://www.researchgate.net/post/How-can-I-remove-a-high-polysaccharide-content-from-DNA-extracted-with-plant-leaf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278933/
https://opsdiagnostics.com/notes/protocols/ctab_protocol_for_plants.htm
https://www.proquest.com/openview/3d7c446eeacabeb0db8ddc786f011279/1?pq-origsite=gscholar&cbl=54146
https://www.proquest.com/openview/3d7c446eeacabeb0db8ddc786f011279/1?pq-origsite=gscholar&cbl=54146
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4890884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4890884/
https://www.researchgate.net/publication/21651496_A_quick_and_inexpensive_method_for_removing_polysaccharides_from_plant_genomic_DNA
https://pubmed.ncbi.nlm.nih.gov/1503775/
https://pubmed.ncbi.nlm.nih.gov/1503775/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. A quick and inexpensive method for removing polysaccharides from plant genomic DNA.
| Semantic Scholar [semanticscholar.org]

11. assets.fishersci.com [assets.fishersci.com]

12. researchgate.net [researchgate.net]

13. An efficient protocol for isolation of inhibitor-free nucleic acids even from recalcitrant
plants - PMC [pmc.ncbi.nlm.nih.gov]

14. DNA Isolation from Plant Tissue Using CTAB Method â�� Complete Guide | BioTech
Beacons [biotechbeacon.com]

15. zymoresearch.com [zymoresearch.com]

16. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges
[greenskybio.com]

17. researchgate.net [researchgate.net]

18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [How to remove polysaccharide contamination from DNA
extracts using CTAB]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091573#how-to-remove-polysaccharide-
contamination-from-dna-extracts-using-ctab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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